

Introduction: The Pivotal Role of Physicochemical Profiling in Drug Development

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Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)morpholine

CAS No.: 27347-13-3

Cat. No.: B1609960

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In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, aqueous solubility and chemical stability form the bedrock upon which successful drug development is built. These properties are not mere data points; they are critical determinants of a compound's behavior in vitro and in vivo, profoundly influencing its bioavailability, formulation feasibility, and ultimately, its therapeutic potential and shelf-life.

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of **4-(2-Methoxyphenyl)morpholine**, a molecule of interest within contemporary medicinal chemistry. As a Senior Application Scientist, the narrative that follows is designed to bridge theoretical principles with practical, field-proven experimental protocols. We will delve into the causality behind experimental design, ensuring that each protocol is a self-validating system for generating reliable and reproducible data. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing this, or structurally similar, small molecules.

Physicochemical Characteristics of 4-(2-Methoxyphenyl)morpholine

A foundational understanding of a molecule's intrinsic properties is the logical starting point for any solubility or stability investigation. While extensive experimental data for **4-(2-Methoxyphenyl)morpholine** is not widely published, we can consolidate predicted values and data from its isomers to build a working profile. These parameters, particularly LogP and pKa, are crucial for anticipating a compound's behavior in aqueous and lipid environments and across different pH gradients, such as those found in the gastrointestinal tract.

Table 1: Physicochemical Properties of Phenylmorpholine Analogs

Property	4-(2-Methoxyphenyl)morpholine	4-(3-Methoxyphenyl)morpholine[1][2]	4-(4-Methoxyphenyl)morpholine[3][4]	Rationale & Significance
Molecular Formula	C ₁₁ H ₁₅ NO ₂	C ₁₁ H ₁₅ NO ₂	C ₁₁ H ₁₅ NO ₂	Defines the elemental composition and molecular weight.
Molecular Weight	193.24 g/mol	193.24 g/mol	193.24 g/mol	Essential for converting mass concentrations (e.g., mg/mL) to molar concentrations (e.g., μM).
XLogP3 (Predicted)	N/A	1.9	1.3	A measure of lipophilicity. Values in this range suggest moderate permeability.
Topological Polar Surface Area (TPSA)	21.7 Å ²	21.7 Å ²	21.7 Å ²	Predicts transport properties. A TPSA < 140 Å ² is generally associated with good cell permeability.
Hydrogen Bond Acceptors	3	3	3	Influences solubility in protic solvents and interactions with

Property	4-(2-Methoxyphenyl)morpholine	4-(3-Methoxyphenyl)morpholine[1][2]	4-(4-Methoxyphenyl)morpholine[3][4]	Rationale & Significance
				biological targets.
Hydrogen Bond Donors	0	0	0	The absence of donor groups can impact solubility and binding interactions.

| Rotatable Bonds | 2 | 2 | 2 | Relates to conformational flexibility, which can affect receptor binding and crystal packing energy. |

Note: Data for the target compound is inferred from its isomers, providing a scientifically grounded starting point for experimental design.

Comprehensive Solubility Assessment

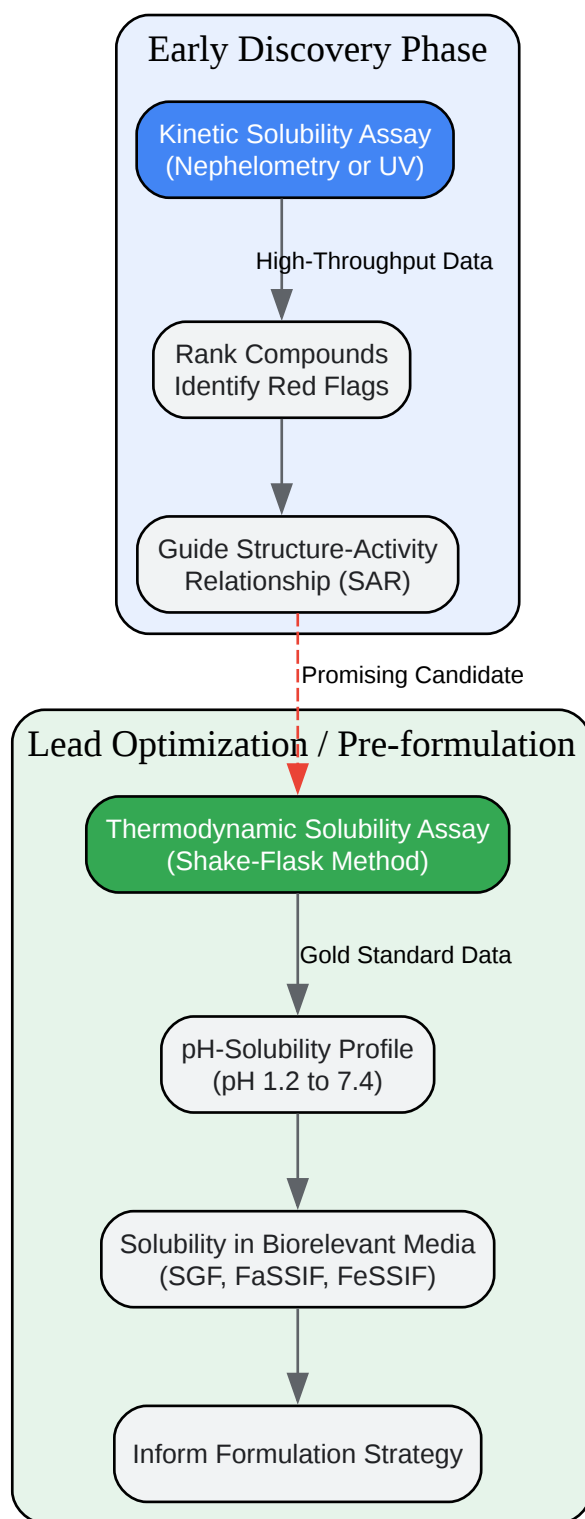
Aqueous solubility is a critical hurdle for oral drug absorption. Poor solubility can lead to low bioavailability, unreliable results in biological assays, and significant formulation challenges.[5][6] It is essential to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

- **Kinetic Solubility:** This is a high-throughput measurement of the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[7][8] It is an indispensable tool in early drug discovery for rapid compound ranking and identifying solubility liabilities early.[8] However, because it starts from a dissolved state and has a short incubation time, it can overestimate the true solubility due to the formation of supersaturated solutions.[9]
- **Thermodynamic Solubility:** This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution with its solid phase.[5][6] It is

determined using the shake-flask method over a longer incubation period (e.g., 24-48 hours) and is crucial for lead optimization and pre-formulation studies.[\[10\]](#)

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity.



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Caption: Integrated workflow for solubility assessment.

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is essential for making definitive decisions in drug development.[6]

Causality: The core principle is to allow sufficient time for the dissolved solute to reach equilibrium with the excess solid material, ensuring a true measure of saturation. The use of HPLC-UV for quantification provides both specificity and sensitivity.

Methodology:

- **Preparation:** Add an excess amount of solid **4-(2-Methoxyphenyl)morpholine** (e.g., 1-2 mg, ensuring some solid remains undissolved at the end) to a series of vials.
- **Solvent Addition:** To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 4.5, and 0.1 N HCl pH 1.2).
- **Equilibration:** Seal the vials and place them on a shaker or rotator at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours. The extended time is critical to ensure equilibrium is reached.[10]
- **Phase Separation:** After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
- **Sampling:** Carefully withdraw an aliquot of the clear supernatant. Crucially, this step must be done without disturbing the solid pellet.
- **Dilution:** Dilute the supernatant with an appropriate mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.
- **Quantification:** Analyze the diluted samples by a validated HPLC-UV method against a standard curve prepared from the test compound.
- **Calculation:** Calculate the original concentration in the supernatant, which represents the thermodynamic solubility in $\mu\text{g/mL}$ or μM .

Experimental Protocol 2: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is ideal for screening large numbers of compounds in early discovery.^[8]

Causality: This method relies on the principle that undissolved particles will scatter light. By adding a concentrated DMSO solution of the compound to an aqueous buffer, we can rapidly determine the concentration at which precipitation occurs.

Methodology:

- **Stock Solution:** Prepare a high-concentration stock solution of **4-(2-Methoxyphenyl)morpholine** in 100% DMSO (e.g., 10 mM).
- **Plate Preparation:** In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).
- **Compound Addition:** Add a small volume of the DMSO stock solution to the buffer (final DMSO concentration should be $\leq 1-2\%$ to minimize co-solvent effects) to achieve the highest desired screening concentration.^{[11][12]}
- **Incubation:** Shake the plate for a defined period (typically 1-2 hours) at room temperature.^{[10][11]}
- **Measurement:** Measure the turbidity (light scattering) of each well using a laser nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
- **Data Analysis:** The kinetic solubility is defined as the concentration at which the measured signal significantly deviates from the background, indicating the onset of precipitation.

Table 2: Representative Solubility Data Presentation

Medium	pH	Temperature (°C)	Solubility (µg/mL)	Solubility (µM)	Classification (USP)
0.1 N HCl (SGF)	1.2	37	> 250	> 1294	Soluble
Phosphate Buffer	6.8	37	150	776	Sparingly Soluble
FaSSIF	6.5	37	180	931	Sparingly Soluble

| FeSSIF | 5.0 | 37 | 210 | 1087 | Soluble |

Note: Data are hypothetical and for illustrative purposes. SGF = Simulated Gastric Fluid; FaSSIF = Fasted State Simulated Intestinal Fluid; FeSSIF = Fed State Simulated Intestinal Fluid.

Chemical Stability and Degradation Pathway Analysis

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.^{[13][14][15]} The process begins with forced degradation studies, which are designed to accelerate the degradation process and reveal the likely degradation products.

Forced Degradation (Stress Testing)

The objective of forced degradation is to generate degradation products to develop and validate a stability-indicating analytical method.^{[16][17]} This method must be able to resolve the parent drug from all significant degradation products. A target degradation of 5-20% is typically desired to avoid generating secondary or tertiary degradants that may not be relevant under normal storage conditions.^[16]

Experimental Protocol 3: Forced Degradation Study

Causality: By subjecting the compound to conditions harsher than those used for accelerated stability testing, we can rapidly identify potential liabilities in the molecular structure. Each

condition targets a specific degradation mechanism.

Methodology:

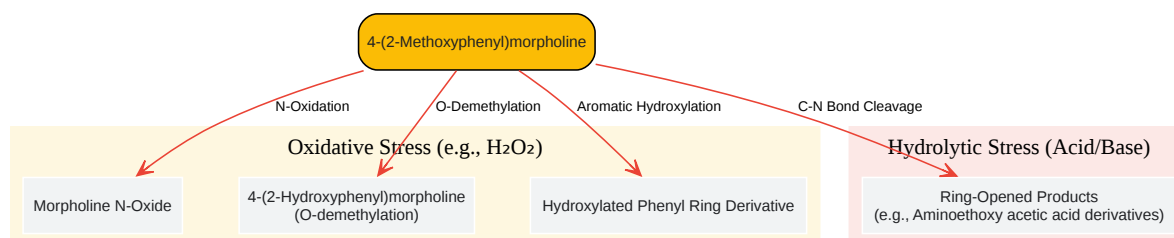
- Sample Preparation: Prepare solutions of **4-(2-Methoxyphenyl)morpholine** (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Prepare a solid sample for photolytic and thermal stress.
- Stress Conditions:
 - Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).
 - Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for a specified time.
 - Neutral Hydrolysis: Use water and heat at 60-80°C for a specified time.
 - Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
 - Photolytic Stress: Expose the solid drug and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.
 - Thermal Stress: Expose the solid drug to high heat (e.g., 80°C or higher) in a controlled oven.
- Time Point Analysis: At each time point, withdraw a sample. For acidic and basic samples, neutralize them before analysis.
- Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/DAD or LC-MS method.
- Evaluation:
 - Calculate the percentage degradation of the parent compound.
 - Determine the relative retention times (RRT) of all degradation products.

- Perform a mass balance calculation to ensure all major degradants are accounted for.
- Use LC-MS to obtain mass information on the impurities to help elucidate their structures.

Potential Degradation Pathways

The structure of **4-(2-Methoxyphenyl)morpholine** contains two key moieties susceptible to degradation: the morpholine ring and the methoxyphenyl group.

- **Morpholine Ring Degradation:** The morpholine ring can undergo cleavage. Studies on morpholine biodegradation have shown that the C-N bond can be cleaved, potentially leading to amino acid derivatives like 2-(2-aminoethoxy)acetic acid.[18][19]
- **Methoxyphenyl Group Degradation:** The methoxy (O-CH₃) group is susceptible to oxidative O-demethylation, yielding a phenolic derivative. The aromatic ring itself can be hydroxylated under strong oxidative conditions.[20]



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Caption: Potential degradation pathways for **4-(2-Methoxyphenyl)morpholine**.

ICH Stability Studies

Following forced degradation, formal stability studies are conducted under conditions defined by the International Council for Harmonisation (ICH) to establish the re-test period for a drug substance or shelf life for a drug product.[13][21]

Table 3: ICH Conditions for Long-Term and Accelerated Stability Testing

Study Type	Storage Condition	Minimum Time Period
Long-term	25°C ± 2°C / 60% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Source: ICH Harmonised Tripartite Guideline Q1A(R2).[13]

Conclusion: A Roadmap to De-risking Development

The comprehensive evaluation of solubility and stability is a non-negotiable cornerstone of modern drug development. For **4-(2-Methoxyphenyl)morpholine**, this guide provides a robust, scientifically-grounded framework for generating the critical data needed to make informed decisions. By employing a phased approach—starting with high-throughput kinetic solubility to guide early SAR and progressing to definitive thermodynamic and stability studies—research teams can efficiently identify and mitigate risks associated with poor physicochemical properties. The protocols and logical workflows detailed herein are designed to be adaptable, ensuring that the unique challenges presented by any new chemical entity can be systematically and successfully addressed. This rigorous, data-driven approach is essential for navigating the complex path from laboratory discovery to clinical reality.

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